molecular formula C23H28O6 B055559 Hancinone C CAS No. 111843-10-8

Hancinone C

Cat. No. B055559
CAS RN: 111843-10-8
M. Wt: 400.5 g/mol
InChI Key: LNCSXXRCEFAYFK-XNTDXEJSSA-N
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Description

Hancinone C is a natural product that can be found in Piper hancei . It belongs to the class of Phenylpropanoids Lignans .


Molecular Structure Analysis

The molecular weight of Hancinone C is 400.46 and its formula is C23H28O6 . The structure of Hancinone C is classified under Phenylpropanoids Lignans .


Physical And Chemical Properties Analysis

Hancinone C has a molecular weight of 400.46 and its formula is C23H28O6 . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Diabetic Osteoporosis Treatment

Hancinone C has been identified as a potential therapeutic agent in the treatment of diabetic osteoporosis (DOP). Research suggests that it may contribute to the regulation of insulin secretion and estrogen levels, which are crucial biological processes in managing DOP . The compound’s involvement in the PI3K/AKT/FOXO and VEGF pathways indicates its potential in treating DOP through multiple targets and signaling pathways .

Antiplatelet Activities

The compound exhibits antiplatelet activities, which are essential in preventing thrombosis. Hancinone C, as part of the ethanolic extract from Piper hancei, has been reported to inhibit platelet-activating factor (PAF) induced rabbit platelet aggregation . This property is significant for cardiovascular research and could lead to the development of new antithrombotic drugs.

Anti-inflammatory Properties

Hancinone C demonstrates anti-inflammatory properties, which are beneficial in the treatment of various inflammatory diseases. It can potentially be used to develop medications that target chronic inflammation without the side effects associated with current anti-inflammatory drugs .

Antimicrobial Effects

Research has shown that Hancinone C possesses antimicrobial effects, which could be harnessed to create new antibiotics or antiseptic agents. This is particularly relevant in the era of increasing antibiotic resistance .

Antioxidant Capabilities

The antioxidant capabilities of Hancinone C suggest its use in preventing oxidative stress-related diseases. It could be a key ingredient in pharmaceuticals aimed at combating conditions caused by free radicals .

Antitumor and Anticancer Applications

Hancinone C has been reported to have antitumor and anticancer activities. These properties are crucial for the development of new oncological treatments that could provide alternatives to current therapies .

properties

IUPAC Name

4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-8-9-17-14-23(29-7,21(27-5)13-18(17)24)15(2)10-16-11-19(25-3)22(28-6)20(12-16)26-4/h8,10-14H,1,9H2,2-7H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCSXXRCEFAYFK-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C(=C1)OC)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(C(=C1)OC)OC)OC)/C2(C=C(C(=O)C=C2OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hancinone C

CAS RN

111843-10-8
Record name Hancinone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the biological activity of Hancinone C?

A1: Hancinone C has been identified as a potential anti-inflammatory agent. Studies have shown that it can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-induced BV-2 microglial cells, which are involved in neuroinflammation. [] Additionally, Hancinone C has demonstrated inhibitory activity against platelet-activating factor (PAF) induced platelet aggregation. []

Q2: What is the chemical structure of Hancinone C?

A2: Hancinone C is a neolignan, a type of natural product formed by the coupling of two phenylpropanoid units. While its exact structure is not explicitly provided in these abstracts, researchers were able to determine the structure of Hancinone C, and even revise a previous structural assignment, through X-ray analysis. [] It was found alongside other neolignans like Hancinone D and Wallichinine in Piper wallichii (Miq.) Hand-Mazz. [, ]

Q3: From what natural sources can Hancinone C be isolated?

A3: Hancinone C has been isolated from the stems of Piper hancei [] and the aerial parts of Piper wallichii (Miq.) Hand-Mazz. [, ] These plants belong to the Piperaceae family, known for their production of various bioactive compounds.

Q4: Are there any studies exploring the mechanism of action of Hancinone C?

A4: While the provided abstracts do not delve into the specific mechanism of action for Hancinone C, its ability to inhibit nitric oxide production suggests a potential interaction with inflammatory pathways. Further research is needed to fully elucidate its molecular targets and downstream effects. []

Q5: Are there any known structural analogs of Hancinone C with similar biological activity?

A6: Yes, Hancinone C has structural similarities to other neolignans, including Hancinone D and Wallichinine, which were also isolated from the same plant sources. [, ] Additionally, compounds like kadsurenone and denudatin B, found alongside Hancinone C, exhibit inhibitory activity against PAF-induced platelet aggregation, suggesting potential overlapping pharmacological properties. []

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